molecular formula C10H9N5O4 B7825164 [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid

[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid

Cat. No.: B7825164
M. Wt: 263.21 g/mol
InChI Key: MXSUAZCDTSYZII-UHFFFAOYSA-N
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Description

[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with a tetrazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring is synthesized through a series of reactions involving aromatic substitution and cyclization.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via cycloaddition reactions, often using azide and nitrile precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as a precursor for drug development targeting specific molecular pathways.

Industry

In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]propionic acid
  • [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]butyric acid

Uniqueness

Compared to similar compounds, [5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid is unique due to its specific acetic acid moiety, which may confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

2-[5-(6-amino-1,3-benzodioxol-5-yl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O4/c11-6-2-8-7(18-4-19-8)1-5(6)10-12-14-15(13-10)3-9(16)17/h1-2H,3-4,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSUAZCDTSYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=NN(N=N3)CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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